

# Clinical Trial Landscape of WIZ Degrader-Based Therapies for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | WIZ degrader 2 |           |
| Cat. No.:            | B15585459      | Get Quote |

The field of targeted protein degradation has identified the WIZ (Widely Interspaced Zinc Finger) transcription factor as a promising therapeutic target for sickle cell disease (SCD). By degrading WIZ, a known repressor of fetal hemoglobin (HbF), these novel therapies aim to induce HbF expression, which can prevent the polymerization of sickle hemoglobin and alleviate disease symptoms. Currently, one such candidate has entered clinical trials, representing a significant advancement for patients with SCD.

This guide compares the emerging WIZ degrader-based therapies, with a focus on the clinical-stage candidate BMS-986470, and provides available preclinical data for other notable compounds in development.

# Mechanism of Action: WIZ Degradation for HbF Induction

WIZ is a core component of the G9a/GLP histone methyltransferase complex, which establishes repressive chromatin marks.[1] By guiding this complex to specific gene loci, WIZ plays a role in repressing gene expression, including that of the γ-globin gene, a component of fetal hemoglobin.[1][2]

Molecular glue degraders targeting WIZ work by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[3] The removal of this repressor leads to the reactivation of y-globin expression and the production of HbF.[3][4]





Click to download full resolution via product page

Caption: Mechanism of WIZ degrader-mediated fetal hemoglobin (HbF) induction.



## **Comparative Analysis of WIZ Degrader Candidates**

While several WIZ degraders are in preclinical development, Bristol Myers Squibb's BMS-986470 is the first to advance to clinical trials. This section compares BMS-986470 with preclinical candidates from Novartis and the current standard of care, hydroxyurea.



| Therapy/Comp<br>ound | Target(s)                                           | Developer               | Highest<br>Development<br>Stage                   | Key Features<br>& Comparison                                                                                                                                                                                     |
|----------------------|-----------------------------------------------------|-------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BMS-986470           | WIZ, ZBTB7A                                         | Bristol Myers<br>Squibb | Phase 1 Clinical<br>Trial<br>(NCT06481306)<br>[5] | A dual degrader targeting two HbF repressors, which may lead to synergistic induction of HbF.  [5] Preclinical data shows it achieves >90% F-cells and >40% total HbF, significantly higher than hydroxyurea.[5] |
| dWIZ-1 / dWIZ-2      | WIZ                                                 | Novartis                | Preclinical                                       | Molecular glue degraders that robustly induce HbF in animal models.[6] dWIZ- 2, an optimized version, showed good tolerability and significant HbF induction in humanized mice and cynomolgus monkeys.[4]        |
| Hydroxyurea          | Multiple (e.g., ribonucleotide reductase inhibitor) | Various                 | Marketed<br>(Standard of<br>Care)                 | Non-specific<br>mechanism of<br>HbF induction.<br>Efficacy is<br>variable among<br>patients, and it is                                                                                                           |



associated with side effects like myelosuppressio n.[4]

### **Preclinical Efficacy Data Summary**

The following table summarizes key quantitative results from preclinical studies. Note that direct comparison is challenging due to differences in experimental models and assays.



| Compound                             | Model System                                                                                                                      | Key Efficacy<br>Endpoints &<br>Results                                                                                      | Citation |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------|
| BMS-986470                           | Primary erythroblasts (SCD patient-derived)                                                                                       | - >90% F-cells - >40%<br>total HbF                                                                                          | [5]      |
| Townes mice (SCD model)              | - Significant induction<br>of F-cells and y-globin<br>protein - Reduced<br>sickling under hypoxic<br>conditions                   | [5]                                                                                                                         |          |
| Cynomolgus monkeys                   | - Significant, dose-<br>dependent<br>degradation of WIZ<br>and ZBTB7A -<br>Increased HBG1/2<br>transcript and γ-globin<br>protein | [5]                                                                                                                         |          |
| dWIZ-2                               | Humanized mice                                                                                                                    | - Robust, dose-<br>dependent WIZ<br>degradation - Increase<br>in total HbF and<br>proportion of HbF+<br>human erythroblasts | [4]      |
| Cynomolgus monkeys<br>(28-day study) | - y-globin mRNA<br>levels up to 37% of β-<br>like globins - Up to<br>95% HbF+<br>reticulocytes                                    | [4][7]                                                                                                                      |          |

# **Experimental Protocols and Methodologies**

Detailed experimental procedures are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of WIZ degraders.



#### **Phenotypic Screening for HbF Inducers**

The discovery of WIZ as a target for HbF induction originated from phenotypic screens.

- Objective: To identify small molecules that induce HbF in human erythroid cells without causing toxicity.
- Methodology:
  - Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
  - A library of compounds (e.g., a CRBN-biased chemical library) is screened against these cells.[3][4]
  - High-content imaging or flow cytometry is used to measure endpoints such as cell proliferation, differentiation status, and the percentage of HbF-positive cells.[3]
  - Hit compounds are then subjected to target deconvolution, often using global proteomics,
     to identify the specific protein being degraded.[4]





Click to download full resolution via product page

Caption: Workflow for phenotypic screening and target identification.

## In Vivo Efficacy Studies in Animal Models

- Humanized Mouse Models (e.g., hNBSGW):
  - Immunodeficient mice are engrafted with human CD34+ hematopoietic stem cells from healthy donors.[4]



- Once human erythropoiesis is established, mice are treated orally with the WIZ degrader
   (e.g., dWIZ-2) or vehicle control daily for a specified period (e.g., 21 days).[4]
- Bone marrow and peripheral blood are collected to analyze WIZ protein levels, the percentage of human erythroblasts that are HbF-positive, and total HbF levels.[4]
- Cynomolgus Monkey Studies:
  - Healthy, naïve monkeys are used due to their hematological similarity to humans.
  - Animals are dosed orally with the degrader (e.g., BMS-986470, dWIZ-2) or vehicle daily for a set duration (e.g., 16-28 days).[4][5]
  - Peripheral blood and bone marrow samples are collected at multiple time points.
  - Endpoints include measuring target protein degradation (WIZ, ZBTB7A), γ-globin mRNA levels, HbF protein levels, and F-cell percentages in reticulocytes and mature red blood cells.[4][5]
  - Comprehensive safety monitoring includes clinical observations, body weight, hematology, and clinical chemistry measurements.[4]

#### **Conclusion and Future Outlook**

The development of WIZ degrader-based therapies marks a pivotal shift from broad-acting agents to targeted, mechanism-based treatments for sickle cell disease. The entry of BMS-986470 into clinical trials is a critical first step in evaluating the safety and efficacy of this approach in patients.[5] Data from this and future trials will be essential to determine if the robust preclinical HbF induction and favorable safety profiles translate into meaningful clinical benefits. Compared to the variable efficacy and known side effects of hydroxyurea, and the complexity of gene therapies, a potent and well-tolerated oral WIZ degrader could offer a transformative, globally accessible therapeutic option for individuals living with SCD.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Gene WIZ [maayanlab.cloud]
- 2. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. marinbio.com [marinbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Clinical Trial Landscape of WIZ Degrader-Based Therapies for Sickle Cell Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585459#clinical-trial-updates-for-wiz-degrader-based-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com